2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide is a complex heterocyclic compound It features a unique structure that combines triazolo, pyrimidinyl, thiazolyl, and thienyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step reactions. One common approach is the microwave-mediated, catalyst-free synthesis of triazolo pyridines from enaminonitriles and benzohydrazides . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction conditions are eco-friendly and result in good-to-excellent yields.
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests potential for industrial applications, especially given its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action for 2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares the triazolo pyrimidine scaffold and exhibits similar biological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazolo structure and are used in medicinal chemistry for their biological activities.
Uniqueness
2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide is unique due to its combination of triazolo, pyrimidinyl, thiazolyl, and thienyl moieties.
Properties
Molecular Formula |
C15H12N6OS3 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12N6OS3/c1-9-5-13(21-8-16-20-14(21)17-9)24-7-12(22)19-15-18-10(6-25-15)11-3-2-4-23-11/h2-6,8H,7H2,1H3,(H,18,19,22) |
InChI Key |
MKNBSAVDQGYDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NN=CN2C(=C1)SCC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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